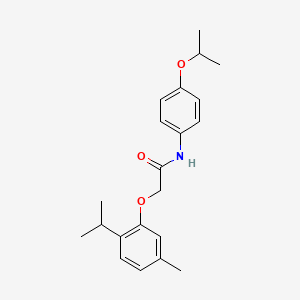
(4S*)-N-(2,3-dimethylphenyl)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like “(4S*)-N-(2,3-dimethylphenyl)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidine-1-carboxamide” typically involves multi-step organic reactions. Techniques might include the formation of carboxamide bonds, introduction of methoxymethyl groups, and the stereoselective synthesis of the piperidine ring. An example of a similar synthesis process is the creation of various acridine-4-carboxamide derivatives with potential anti-cancer properties, demonstrating the complexity and creativity required in synthetic chemistry (Goodgame et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their interactions and functionality. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate structural details. Studies on similar molecules have shown how structural features, such as the arrangement of functional groups and the stereochemistry of the molecule, are crucial for their biological activity and interaction with biological targets (Adams et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S)-N-(2,3-dimethylphenyl)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13-7-6-8-15(14(13)2)19-16(21)20-10-9-18(22,12-23-5)17(3,4)11-20/h6-8,22H,9-12H2,1-5H3,(H,19,21)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHGASBSKURSFU-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCC(C(C2)(C)C)(COC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CC[C@](C(C2)(C)C)(COC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S*)-N-(2,3-dimethylphenyl)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5620820.png)
![2-(pyridin-2-ylmethyl)-9-[(tetrahydrofuran-2-ylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620821.png)


![(3aS*,7aR*)-5-methyl-2-[(1-methylcyclohexyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5620835.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5620846.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5620848.png)

![1-[2-(4-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5620872.png)
![N~4~-(3,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B5620875.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B5620876.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5620881.png)
![1-ethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5620892.png)
![9-(cyclopropylmethyl)-4-(1H-imidazol-1-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5620906.png)